Bienvenue dans la boutique en ligne BenchChem!

Morphinan, 3-methoxy-

Local Anesthesia Peripheral Nerve Block Sodium Channel Blockade

3-Methoxymorphinan (CAS 1531-25-5) is the CYP3A4-specific N-demethylated metabolite of dextromethorphan with negligible opioid receptor activity. Unlike parent compounds, it demonstrates significant local anesthetic effects—prolonging nerve blockade duration vs. lidocaine (p<0.05)—and blocks α3β4 nAChRs (IC₅₀ 10.1 μM, ~2-fold more potent than dextromethorphan). Use as a validated in vivo probe for CYP3A4 phenotyping (urinary dextromethorphan/3-methoxymorphinan ratio predicts cyclosporine clearance) or as a fully characterized reference standard for ANDA filing, AMV, and morphine production QC with traceability to USP/EP standards.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 1531-25-5
Cat. No. B075029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinan, 3-methoxy-
CAS1531-25-5
Synonyms3-methoxymorphinan
3-methoxymorphinan hydrobromide, (9alpha,13alpha,14alpha)-isomer
3-methoxymorphinan hydrochloride
3-methoxymorphinan hydrochloride, (14alpha)-(+-)-isomer
3-methoxymorphinan hydrochloride, (14alpha)-isomer
3-methoxymorphinan, (+-)-isomer
3-methoxymorphinan, (14alpha)-(+-)-isomer
3-methoxymorphinan, (14alpha)-isomer
3-methoxymorphinan, (9alpha,13alpha,14alpha)-isomer
LK-3 compound
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1
InChIInChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
InChIKeyILNSWVUXAPSPEH-USXIJHARSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1531-25-5 (3-Methoxymorphinan) Procurement Guide: A Structurally Defined Dextromethorphan Metabolite for Specialized Anesthetic and Receptor Pharmacology Research


3-Methoxymorphinan (CAS 1531-25-5; molecular formula C₁₇H₂₃NO) is a secondary amine morphinan derivative that serves as the N-demethylated metabolite of the antitussive dextromethorphan and the unmarketed opioid levomethorphan [1]. Unlike its parent compounds, 3-methoxymorphinan lacks the N-methyl group and exhibits a distinct pharmacological signature: it is essentially inactive at opioid receptors but produces quantifiable local anesthetic effects in vivo [2][3]. This compound also functions as a key synthetic intermediate in the industrial preparation of morphine and related morphinans, and as an analytical reference standard for CYP3A4 phenotyping studies [4][5].

Why Procuring 1531-25-5 Requires Differentiated Vendor Selection: In-Class Substitution Is Not Permissible


Generic substitution among morphinan analogs is scientifically unsound due to divergent pharmacological profiles dictated by discrete structural modifications. 3-Methoxymorphinan (1531-25-5) is a secondary amine lacking the N-methyl group present in dextromethorphan, which fundamentally alters its receptor interaction landscape: it exhibits negligible opioid receptor activity (approximately 30- to 100-fold lower than 3-hydroxy analogs) [1], yet demonstrates distinct ion channel blocking properties at α3β4 nicotinic receptors and sodium channels [2]. The compound's unique metabolic origin via CYP3A4-mediated N-demethylation further distinguishes it from O-demethylated metabolites like dextrorphan, resulting in different in vivo disposition and urinary elimination kinetics [3]. Procuring the incorrect morphinan derivative for a study intended to probe CYP3A4 activity, assess local anesthetic mechanisms, or serve as a synthetic intermediate will yield non-interpretable or invalid results due to these quantifiable differences in structure, metabolism, and pharmacodynamics.

1531-25-5 (3-Methoxymorphinan) Quantitative Differential Evidence: Head-to-Head Comparator Data for Procurement Decisions


Differential Local Anesthetic Duration: 3-Methoxymorphinan vs. Lidocaine in Sciatic Nerve Blockade

In a rat sciatic nerve blockade model, 3-methoxymorphinan demonstrated a statistically significant longer duration of action compared to the clinical standard lidocaine when administered on an equipotent basis [1]. While lidocaine exhibited greater absolute potency (rank order: lidocaine > dextromethorphan > 3-methoxymorphinan > dextrorphan, p<0.01), 3-methoxymorphinan produced prolonged blockade of motor function, proprioception, and nociception [2]. This extended duration profile distinguishes 3-methoxymorphinan from lidocaine in preclinical local anesthetic research.

Local Anesthesia Peripheral Nerve Block Sodium Channel Blockade In Vivo Pharmacology

Spinal Anesthetic Potency: 3-Methoxymorphinan vs. Dextrorphan and Bupivacaine

In a rat spinal (intrathecal) blockade model, the potency rank order was bupivacaine > dextrorphan > 3-methoxymorphinan > dextromethorphan (p<0.05 for all differences) [1]. On an equipotent ED₅₀ basis, dextrorphan and bupivacaine produced similarly long-lasting nociceptive blockades, while 3-methoxymorphinan and dextromethorphan produced shorter durations (p<0.05) [1]. This establishes a clear potency and duration hierarchy among morphinan metabolites in spinal anesthesia models, informing selection based on desired blockade characteristics.

Spinal Anesthesia Intrathecal Administration Nociception Motor Blockade

Differential Ion Channel Pharmacology: α3β4 Nicotinic Receptor vs. Sodium Channel Potency

In Xenopus oocyte expression systems, 3-methoxymorphinan exhibits significantly different inhibitory potency across ion channel subtypes. At α3β4 nicotinic acetylcholine receptors, 3-methoxymorphinan demonstrated an IC₅₀ of 10.1 ± 2.8 μM, which was approximately 2-fold more potent than dextromethorphan (IC₅₀ = 19.5 ± 5.2 μM) [1]. In contrast, at brain sodium channels, 3-methoxymorphinan was less potent than dextromethorphan, with the parent compound showing stronger inhibition [2]. This channel-type selectivity profile is distinct from other morphinan analogs in the series (AM, DF, HM, CM).

Ion Channel Pharmacology Nicotinic Receptors Sodium Channels Electrophysiology

Metabolic Pathway Specificity: CYP3A4-Dependent N-Demethylation as a Unique Phenotyping Probe

3-Methoxymorphinan is formed exclusively via CYP3A4-mediated N-demethylation of dextromethorphan, in contrast to dextrorphan which is formed via CYP2D6-mediated O-demethylation [1]. This metabolic bifurcation enables the use of the urinary dextromethorphan/3-methoxymorphinan ratio as a selective in vivo probe for CYP3A4 activity [2]. In CYP2D6 poor metabolizers, N-demethylation to 3-methoxymorphinan is slightly elevated but does not compensate for defective O-demethylation, demonstrating pathway independence [1]. The kinetic parameters differ substantially: Kₘ for O-demethylation (CYP2D6) is ~7 μM versus ~650 μM for N-demethylation (CYP3A4) in adult human liver microsomes [1].

Drug Metabolism CYP3A4 Phenotyping Pharmacogenetics Urinary Biomarker

Synthetic Utility: 3-Methoxymorphinan as a Key Intermediate for Levorphanol and Morphine Production

3-Methoxymorphinan serves as the direct synthetic precursor to levorphanol via hydrobromic acid-mediated O-demethylation, a critical step in the industrial manufacture of this potent opioid analgesic [1]. Additionally, it is utilized as a reference standard for morphine production, with traceability to USP or EP pharmacopeial standards available from vendors [2][3]. Patents describe catalytic O-demethylation processes using boron tribromide that convert 3-methoxymorphinan derivatives to 3-hydroxymorphinan derivatives, enabling high-purity product streams for pharmaceutical manufacturing [4].

Synthetic Chemistry Process Development O-Demethylation Pharmaceutical Manufacturing

Physicochemical Property Differentiation: Lipophilicity and Chromatographic Behavior

3-Methoxymorphinan exhibits distinct chromatographic retention behavior compared to dextromethorphan and dextrorphan due to its secondary amine structure. In normal-phase silica chromatography, the elution order is MM (3-methoxymorphinan) > DM (dextromethorphan), reflecting stronger interaction of tertiary amines with ionized silanol groups [1]. Its predicted ACD/LogP of 3.86 indicates higher lipophilicity than many morphinan analogs , which influences both analytical method development and biological membrane permeability considerations.

Analytical Chemistry Chromatography HPLC Method Development LogP

1531-25-5 (3-Methoxymorphinan) Recommended Procurement Scenarios: Evidence-Based Applications for Research and Manufacturing


Preclinical Local Anesthetic Research Requiring Prolonged Duration of Action

Procure 3-methoxymorphinan when your study design requires a morphinan-based tool compound that demonstrates statistically significant prolongation of local anesthetic duration compared to lidocaine in rodent nerve blockade models (p<0.05) [1]. This compound is particularly suitable for investigating sodium channel blockade mechanisms distinct from those of classical amino-amide local anesthetics.

Clinical Pharmacology Studies of CYP3A4 Activity Using Dextromethorphan as a Probe Substrate

Procure 3-methoxymorphinan as an analytical reference standard for quantifying the CYP3A4-specific N-demethylated metabolite in urine or plasma. The dextromethorphan/3-methoxymorphinan metabolic ratio serves as a validated in vivo probe for CYP3A4 activity and has been used to predict cyclosporine clearance in healthy volunteers [2][3].

Ion Channel Pharmacology: α3β4 Nicotinic Receptor Studies

Procure 3-methoxymorphinan for structure-activity relationship (SAR) studies investigating the role of N-demethylation on α3β4 nicotinic acetylcholine receptor blockade. This compound exhibits an IC₅₀ of 10.1 ± 2.8 μM at α3β4 receptors, which is approximately 2-fold more potent than the parent drug dextromethorphan (IC₅₀ = 19.5 ± 5.2 μM) [4], making it a valuable comparator in morphinan SAR series.

Pharmaceutical Manufacturing: Levorphanol Synthesis and Morphine Reference Standard Applications

Procure 3-methoxymorphinan as a key synthetic intermediate for the production of levorphanol via O-demethylation, or as a fully characterized reference standard for ANDA filing, analytical method validation (AMV), and quality control (QC) during commercial morphine production, with traceability to USP or EP pharmacopeial standards [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphinan, 3-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.